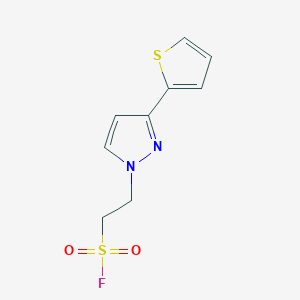

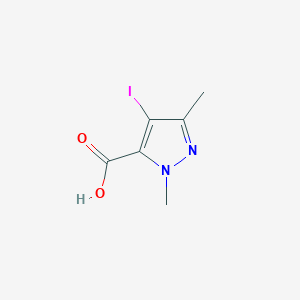

![molecular formula C8H15Cl2N B2439261 4-(クロロメチル)-1-アザビシクロ[2.2.2]オクタン塩酸塩 CAS No. 55022-89-4](/img/structure/B2439261.png)

4-(クロロメチル)-1-アザビシクロ[2.2.2]オクタン塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride is a chemical compound with the molecular formula C7H14ClN. It is a derivative of 1-azabicyclo[2.2.2]octane, commonly known as DABCO. This compound is of interest due to its unique structure and reactivity, making it useful in various chemical reactions and applications.

科学的研究の応用

求電子フッ素化

1-クロロメチル-4-フルオロ-1,4-ジアゾニアビシクロ[2.2.2]オクタン: は、求電子フッ素化のための強力な試薬として役立ちます。これは、有機分子にフッ素原子を導入し、研究者がその特性を変更できるようにします。 このプロセスは、フッ素化された化合物がしばしば改善された薬物動態と代謝安定性を示す、創薬において特に重要です .

選択的酸化剤

この化合物は、選択的酸化剤として機能します。研究者は、それを用いて複雑な分子内の特定の官能基を選択的に酸化することができます。 この制御された酸化により、精密な合成変換が可能になり、有機合成および医薬品化学で有用になります .

有機フッ素化合物の合成

1-クロロメチル-4-フルオロ-1,4-ジアゾニアビシクロ[2.2.2]オクタン: は、有機フッ素化合物の合成において重要な役割を果たします。有機フッ素化合物は、農薬、医薬品、材料科学など、さまざまな分野で応用されています。 フッ素原子を組み込むことで、研究者は親油性、バイオアベイラビリティ、化学反応性などの特性を微調整することができます .

PEG-400におけるよりグリーンなフッ素化

よりグリーンなアプローチでは、この化合物はPEG-400(ポリエチレングリコール)中のアセトアセトアミドのフッ素化を促進します。 このプロセスは触媒なしであり、アセトアセトアミドの非常に選択的なモノフッ素化をもたらし、2-フルオロアセトアセトアミドの効率的な調製につながります .

溶解度研究

研究者は、さまざまな溶媒における1-クロロメチル-4-フルオロ-1,4-ジアゾニアビシクロ[2.2.2]オクタンの溶解度を調査してきました。 極性および非極性溶媒の両方におけるその溶解度は、その実際的な用途と製剤戦略に影響を与えます .

吸湿性

この化合物の吸湿性を理解することは不可欠です。その水への親和性は、その安定性、取り扱い、および貯蔵条件に影響を与えます。 研究者は、実験と貯蔵中に水分に対する感受性を考慮する必要があります .

作用機序

Target of Action

4-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride, also known as DABCO, is a versatile compound used in organic chemistry . It is primarily used as a base, catalyst, and reagent . The primary targets of DABCO are organic substrates where it acts as a weak Lewis base .

Mode of Action

DABCO interacts with its targets through its basic, nucleophilic, and catalytic properties . The cyclic structure of DABCO and the transannular interactions of the lone electron pairs of nitrogen prevent the inversion of nitrogen atom configuration . This allows DABCO to exhibit the properties of an uncharged supernucleophile . The manifestation of supernucleophilic properties in combination with those of a nucleofuge enables the use of DABCO as a catalyst of a series of organic reactions .

Biochemical Pathways

DABCO is involved in various biochemical pathways, including the Morita–Baylis–Hillman and Knoevenagel reactions . It is also used in organic synthesis as a building block for the preparation of 1,4-disubstituted piperazines .

Pharmacokinetics

It is known that dabco is a solid organic compound that is hygroscopic and has good solubility in many polar, as well as nonpolar solvents . Its solubility in water, ethanol, and benzene at 25°C is 45 g, 77 g, and 51 g in 100 g of solvent, respectively . These properties may influence its absorption, distribution, metabolism, and excretion in a biological system.

Result of Action

The result of DABCO’s action depends on the specific reaction it is involved in. For instance, in the Morita–Baylis–Hillman reaction, DABCO acts as a catalyst, facilitating the reaction without being consumed . In organic synthesis, DABCO is used as a building block for the preparation of 1,4-disubstituted piperazines .

Action Environment

The action of DABCO can be influenced by environmental factors. For example, due to its high hygroscopicity, the tendency of sublimation at room temperature, and the reactivity toward CO2 and air moisture, DABCO must be stored under an inert gas atmosphere in a refrigerator . These factors can affect the stability and efficacy of DABCO.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride typically involves the chloromethylation of 1-azabicyclo[2.2.2]octane. This can be achieved by reacting 1-azabicyclo[2.2.2]octane with formaldehyde and hydrochloric acid under controlled conditions. The reaction proceeds as follows: [ \text{1-azabicyclo[2.2.2]octane} + \text{CH}_2\text{O} + \text{HCl} \rightarrow \text{4-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

化学反応の分析

Types of Reactions

4-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride undergoes various types of chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

特性

IUPAC Name |

4-(chloromethyl)-1-azabicyclo[2.2.2]octane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClN.ClH/c9-7-8-1-4-10(5-2-8)6-3-8;/h1-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHSJJAUUFXPKOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1(CC2)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55022-89-4 |

Source

|

| Record name | 4-(chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

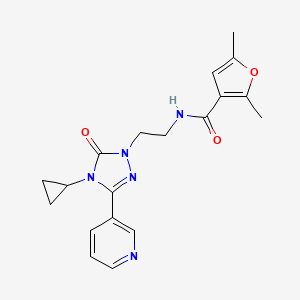

![Methyl 2-(benzofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2439180.png)

![N-{2-[(4-benzylpiperazin-1-yl)sulfonyl]ethyl}benzamide](/img/structure/B2439181.png)

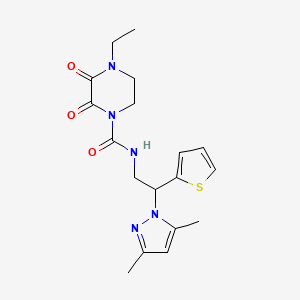

![2-({1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2439182.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-cyclopentylpropanamide](/img/structure/B2439184.png)

![3-FLUORO-N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE](/img/structure/B2439189.png)

![2-methyl-5-oxo-N-(1-phenylethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2439193.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2439196.png)

![3-ethyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2439198.png)